

Application Note: Crystallization & Salt Formation of 8-Bromoisoquinolin-6-ol Hydrobromide

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Compound of Interest

Compound Name:	8-Bromoisoquinolin-6-ol hydrobromide
CAS No.:	2241130-11-8
Cat. No.:	B2409894

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Abstract & Scope

This technical guide details the protocol for the salt formation and crystallization of **8-Bromoisoquinolin-6-ol hydrobromide**, a critical intermediate scaffold in the synthesis of kinase inhibitors and CNS-active agents. Unlike simple isoquinolines, the presence of both a basic nitrogen (isoquinoline core) and an acidic phenolic hydroxyl group requires precise pH and solvent control to prevent zwitterion formation or oiling out. This note provides a robust, scalable workflow for isolating the HBr salt with high purity (>99.5% HPLC) and defined crystallinity.

Physicochemical Context

Understanding the molecule's behavior is the prerequisite for successful crystallization.

Property	Value / Characteristic	Implication for Crystallization
Basic Center	Isoquinoline Nitrogen ()	Primary site for HBr protonation.
Acidic Center	Phenolic -OH ()	Avoid strong bases; risk of phenoxide formation if pH is too high.
Lipophilicity	Moderate ()	Soluble in alcohols; insoluble in alkanes/ethers.
Salt Stoichiometry	1:1 (Mono-hydrobromide)	Target 1.05 eq. of HBr to ensure full protonation.
Common Impurities	5-Bromo isomer, Free base, inorganic salts	Purge via recrystallization from polar/non-polar solvent systems.

Methodology 1: Reactive Crystallization (Salt Formation)

This protocol describes the conversion of the crude free base into the hydrobromide salt. This is often the first purification step in the synthetic sequence.

Reagents

- Substrate: 8-Bromoisoquinolin-6-ol (Free Base), purity >95%.
- Acid Source: 48% Hydrobromic acid (aq) or 33% HBr in Acetic Acid (anhydrous preferred for moisture-sensitive downstream steps).
- Primary Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).
- Antisolvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

Step-by-Step Protocol

- **Dissolution:** Charge 10.0 g of 8-Bromoisoquinolin-6-ol into a reactor. Add 10 volumes (100 mL) of Ethanol (absolute). Heat to 50°C with mechanical stirring (250 rpm) until a clear amber solution is obtained.
 - **Note:** If particulates remain, perform a hot filtration through a Celite pad.
- **Acid Addition:** Cool the solution to 40°C. Slowly add 1.05 equivalents of HBr (e.g., 33% in AcOH) dropwise over 30 minutes.
 - **Observation:** A slight exotherm will occur. The solution may darken slightly.
- **Nucleation:** Seeding is critical. Add 0.5 wt% of authentic HBr salt seeds at 35°C. If seeds are unavailable, scratch the vessel wall or use sonication to induce nucleation.
- **Crystal Growth:** Hold at 35°C for 1 hour to allow a seed bed to establish. The mixture should turn into a slurry.
- **Antisolvent Addition:** Slowly add 5 volumes (50 mL) of MTBE over 2 hours.
 - **Mechanism:**^{[1][2][3][4]} This lowers the dielectric constant of the medium, forcing the ionic salt out of solution (Salting out).
- **Cooling:** Cool the slurry to 0-5°C over 4 hours (Linear cooling ramp: 10°C/hr).
- **Isolation:** Filter the solids using a Büchner funnel under vacuum. Wash the cake with cold 1:1 EtOH/MTBE (20 mL).
- **Drying:** Dry in a vacuum oven at 45°C for 12 hours.

Methodology 2: Recrystallization (Polymorph Control & Purification)

If the initial salt is colored or low purity (<98%), perform this recrystallization.

Solvent Selection Strategy

- Good Solvent: Methanol (high solubility) or Water (very high solubility).
- Poor Solvent: Acetone (moderate antisolvent) or IPA (standard antisolvent).

Protocol: Cooling Crystallization[5][6]

- Slurry: Suspend the crude HBr salt in Methanol (5 volumes).
- Reflux: Heat to reflux (65°C). Add water dropwise just until the solid dissolves completely (typically 0.5 - 1.0 volume).
 - Why: A MeOH/Water system effectively purges inorganic impurities and regioisomers.
- Polishing: If the solution is colored, treat with activated carbon (5 wt%) for 15 minutes, then hot filter.
- Controlled Cooling:
 - Cool to 50°C rapidly.
 - Cool from 50°C to 20°C slowly (5°C/hr) to favor the growth of stable polymorphs (typically Form I).
 - Hold at 20°C for 2 hours.
 - Cool to 0°C and hold for 1 hour.
- Filtration: Filter and wash with cold Acetone (to remove residual water/methanol).

Process Flow & Decision Logic

The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out" phenomena, a common issue with phenol-containing salts.

Figure 1: Critical Process Flow for the crystallization of isoquinoline salts, highlighting intervention points for oiling-out events.

Characterization & Quality Control

A self-validating system requires confirming both chemical purity and physical form.

A. X-Ray Powder Diffraction (XRPD)

- Objective: Confirm crystallinity and identify polymorphs.
- Acceptance Criteria: Sharp, distinct Bragg peaks. Amorphous halos indicate improper drying or rapid precipitation.
- Key Peaks (Predicted): Look for low-angle peaks () characteristic of large salt lattices.

B. Differential Scanning Calorimetry (DSC)

- Objective: Determine melting point and solvate status.
- Expectation: A sharp endotherm (melting) typically $>200^{\circ}\text{C}$ for HBr salts.
- Warning: A broad endotherm $<100^{\circ}\text{C}$ suggests water/solvent entrapment (solvate or wet cake).

C. HPLC Purity

- Method: C18 Reverse Phase, Gradient Water/Acetonitrile with 0.1% TFA.
- Critical Pair: Ensure separation between 8-bromo (target) and 5-bromo (impurity) isomers.[3]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Oiling Out	Supersaturation is too high; Temperature dropped too fast.	Reheat to clear solution. Add seeds. Cool at 5°C/hr. Add antisolvent after crystal bed forms.
Low Yield	Product too soluble in mother liquor.	Increase antisolvent ratio (up to 1:1). Cool to -10°C. Check pH (ensure pH < 3).
Colored Product	Oxidation of phenol or trace bromine impurities.	Recrystallize with 5% activated carbon (Darco G-60) in MeOH/Water.
Hygroscopicity	HBr salts can be hygroscopic. [5]	Handle in humidity-controlled room (<40% RH). Store in desiccator.

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